Benzamide, N,N'-1,3-phenylenebis[3,5-dinitro-
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Overview
Description
Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- is a chemical compound with the molecular formula C20H12N6O10 and a molecular weight of 496.34 g/mol . It is characterized by the presence of two benzamide groups connected by a 1,3-phenylenebis linkage, each substituted with two nitro groups at the 3 and 5 positions
Preparation Methods
The synthesis of Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- typically involves the reaction of 3,5-dinitrobenzoic acid with 1,3-phenylenediamine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- can be compared with other similar compounds, such as:
3,5-Dinitrobenzamide: Similar in structure but lacks the 1,3-phenylenebis linkage.
1,3-Phenylenebis(benzamide): Similar in structure but lacks the nitro groups.
N,N’-Bis(3,5-dinitrobenzoyl)-1,3-phenylenediamine: Similar in structure but has different substitution patterns.
The uniqueness of Benzamide, N,N’-1,3-phenylenebis[3,5-dinitro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
299962-86-0 |
---|---|
Molecular Formula |
C20H12N6O10 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
N-[3-[(3,5-dinitrobenzoyl)amino]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H12N6O10/c27-19(11-4-15(23(29)30)9-16(5-11)24(31)32)21-13-2-1-3-14(8-13)22-20(28)12-6-17(25(33)34)10-18(7-12)26(35)36/h1-10H,(H,21,27)(H,22,28) |
InChI Key |
QBBUZCWPJFKBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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